3-[(4-chlorophenyl)sulfonyl]-7-[4-(propan-2-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
3-(4-Chlorobenzenesulfonyl)-7-[4-(propan-2-yloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a complex organic compound that features a thienopyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-7-[4-(propan-2-yloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves multiple steps:
Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminothiophene derivative and a β-ketoester.
Etherification: The propan-2-yloxy group is introduced via an etherification reaction using 4-hydroxyphenylpropan-2-ol and a suitable dehydrating agent like thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the carbonyl group in the thienopyridine core.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-Chlorobenzenesulfonyl)-7-[4-(propan-2-yloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and ether groups contribute to its binding affinity and specificity. The thienopyridine core plays a crucial role in its biological activity by modulating the activity of target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzenesulfonyl chloride
- Thienopyridine derivatives
- Phenyl ether compounds
Uniqueness
What sets 3-(4-chlorobenzenesulfonyl)-7-[4-(propan-2-yloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for versatile interactions in various chemical reactions and biological systems, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H20ClNO4S2 |
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Molecular Weight |
462.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-7-(4-propan-2-yloxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C22H20ClNO4S2/c1-13(2)28-16-7-3-14(4-8-16)18-11-20(25)24-21-19(12-29-22(18)21)30(26,27)17-9-5-15(23)6-10-17/h3-10,12-13,18H,11H2,1-2H3,(H,24,25) |
InChI Key |
YDVJFBKPEILNCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)NC3=C2SC=C3S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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